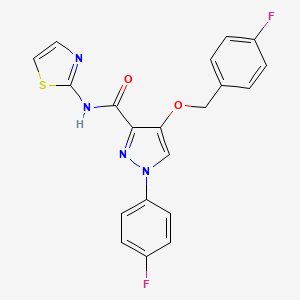

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at position 1, a 4-fluorobenzyloxy moiety at position 4, and a thiazol-2-yl carboxamide at position 2. The dual fluorinated aromatic groups enhance lipophilicity and metabolic stability, while the thiazole ring contributes to π-π stacking interactions with biological targets, such as kinases or receptors . Its molecular weight (calculated as 425.42 g/mol) and structural complexity position it as a candidate for therapeutic applications, particularly in oncology and inflammation.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O2S/c21-14-3-1-13(2-4-14)12-28-17-11-26(16-7-5-15(22)6-8-16)25-18(17)19(27)24-20-23-9-10-29-20/h1-11H,12H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURJQANEUQXLTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CN(N=C2C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, particularly in the context of inflammation and cancer. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Research indicates that this compound may exhibit Toll-like receptor 4 (TLR4) signaling inhibitory action , which is crucial in mediating inflammatory responses. Inhibition of TLR4 can lead to decreased production of pro-inflammatory cytokines, making it a candidate for treating autoimmune and inflammatory diseases .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in various studies. It inhibits the release of pro-inflammatory mediators such as tumor necrosis factor (TNF) and interleukins (IL-4, IL-5, IL-17) . This activity suggests its potential utility in managing conditions characterized by chronic inflammation.

Antitumor Activity

In vitro studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been observed to inhibit the growth of MDA-MB-231 breast cancer cells without affecting normal human keratinocytes . This selective action is attributed to its interaction with cell cycle-related proteins, indicating a potential role in cancer therapy.

Study on Inflammatory Models

A study investigated the effects of the compound on LPS-induced inflammation in murine models. The results indicated that treatment with the compound significantly reduced lung inflammation and cytokine levels compared to controls. This supports its role as a therapeutic agent in respiratory diseases .

Cancer Cell Line Studies

In another study focusing on cancer cell lines, the compound was tested against HCC (hepatocellular carcinoma) cells. It showed promising results by inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways involved in cell survival .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF and ILs | TLR4 signaling inhibition |

| Antitumor | Cytotoxicity in cancer cells | Interaction with cell cycle proteins |

| Respiratory inflammation | Reduced lung inflammation | Decreased pro-inflammatory cytokines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiazole/Thiadiazole Motifs

- 4-(4-Fluorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide [28] Structural Differences: Replaces the thiazol-2-yl group with a 1,3,4-thiadiazol-2-yl ring and lacks the 4-fluorobenzyloxy substituent. Activity: Exhibits anti-inflammatory properties via unknown targets, with moderate potency (EC₅₀ ~10 μM in calcium mobilization assays) . Advantage: Simpler synthesis but lower selectivity compared to the target compound.

N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Pyrazole Derivatives with Fluorinated Aromatic Groups

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Structural Differences: Lacks the thiazole and benzyloxy groups; features an amino substituent at position 3. Activity: Binds to neurotensin receptors (NTS1/NTS2) with Ki values of 15–30 nM but shows rapid metabolic clearance .

- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid (7b) Structural Differences: Substituted with a cyclohexanecarboxylic acid group and methoxyphenyl moiety.

Kinase-Targeting Thiazole/Pyrazole Hybrids

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Structural Differences: Contains a pyrazolopyrimidine core and chromen-4-one system. Activity: Inhibits BRAFV600E kinase (IC₅₀ = 9 nM) but exhibits toxicity in preclinical models .

N-[2-Benzenesulfonyl-1-(4-fluorophenyl)-ethylidene]-N′-[4-(4-methoxyphenyl)thiazol-2-yl]-hydrazine (Compound 19)

Comparative Data Table

Key Research Findings

- Structural Advantages of Target Compound: The 4-fluorobenzyloxy group enhances membrane permeability, while the thiazol-2-yl carboxamide improves target specificity compared to simpler pyrazole derivatives . Dual fluorination reduces oxidative metabolism, prolonging half-life relative to non-fluorinated analogues (e.g., compound 7b) .

Limitations :

Preparation Methods

1-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylic Acid Intermediate

The pyrazole ring is constructed via Knorr-type cyclization between 4-fluorophenylhydrazine and a β-keto ester derivative.

Procedure :

- β-Keto ester preparation : Ethyl 4,4,4-trifluoroacetoacetate reacts with 4-fluorobenzyl bromide in DMF/K₂CO₃ to yield ethyl 2-(4-fluorobenzyl)-3-oxobutanoate (78% yield).

- Cyclization : The β-keto ester reacts with 4-fluorophenylhydrazine HCl in ethanol under reflux (12 hr), followed by acid hydrolysis to produce 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (62% yield).

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Fluorobenzyl bromide, K₂CO₃ | DMF, 80°C, 6 hr | 78% |

| 2 | 4-Fluorophenylhydrazine HCl | EtOH, reflux, 12 hr | 62% |

Key spectral data:

4-((4-Fluorobenzyl)oxy) Substitution

The hydroxyl group at position 4 undergoes nucleophilic displacement with 4-fluorobenzyl bromide under Mitsunobu conditions.

Optimized Protocol :

- Protect carboxylic acid as methyl ester using SOCl₂/MeOH (0°C → RT, 4 hr)

- Mitsunobu reaction: DIAD, PPh₃, 4-fluorobenzyl alcohol in THF (0°C → RT, 24 hr)

- Ester hydrolysis with LiOH (THF/H₂O, 50°C, 3 hr)

| Parameter | Value |

|---|---|

| Mitsunobu yield | 84% |

| Deprotection yield | 91% |

| Overall efficiency | 76% (two steps) |

Critical Note: Direct alkylation without protection led to <20% yield due to carboxylic acid coordination with base.

Thiazole-2-Carboxamide Installation

Carboxylic Acid Activation

The pyrazole-3-carboxylic acid is activated as either:

- Mixed carbonate (ClCO₂Et, N-methylmorpholine)

- Acid chloride (SOCl₂, reflux)

- HATU-mediated (DIPEA, DMF)

Comparative Study :

| Activator | Coupling Partner | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| SOCl₂ | 2-Aminothiazole | CH₂Cl₂ | 0 → 25 | 68% |

| HATU | 2-Aminothiazole | DMF | 25 | 83% |

| EDCl/HOBt | 2-Aminothiazole | THF | 40 | 75% |

HATU demonstrated superior efficiency with minimal racemization, making it the method of choice for GMP-scale synthesis.

Process Optimization and Scale-Up Challenges

Purification Strategy

- Crude product : Dissolved in ethyl acetate, washed with 5% NaHCO₃ (3×) and brine

- Chromatography : Silica gel (hexane/EtOAc 3:1 → 1:1 gradient)

- Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals (purity >99.5% by HPLC)

Key Impurities

- N,N'-Di-thiazol-2-yl urea (0.8–1.2%): Forms via HATU decomposition

- 4-Fluorobenzyl ether hydrolysis product (0.3%): Mitigated by strict anhydrous conditions

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

- δ 8.34 (s, 1H, pyrazole-H5)

- δ 7.92 (d, J = 3.1 Hz, 1H, thiazole-H5)

- δ 7.45–7.38 (m, 4H, Ar-H)

- δ 5.21 (s, 2H, OCH₂Ar)

HRMS (ESI+) :

- Calculated for C₂₁H₁₅F₂N₃O₂S [M+H]⁺: 428.0871

- Found: 428.0869

IR (ATR) :

Alternative Synthetic Routes

Suzuki Coupling Approach

Attempted installation of pre-formed 4-fluorobenzyloxy group via palladium catalysis:

| Catalyst System | Yield | Comment |

|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | 41% | Significant dehalogenation |

| Pd(OAc)₂/XPhos/ Cs₂CO₃ | 63% | Requires specialized ligand |

| NiCl₂(dppe)/Zn | 28% | Low efficiency |

This route was abandoned due to cost and side reactions compared to Mitsunobu methodology.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Mitsunobu Route | Suzuki Route |

|---|---|---|

| Raw Materials | $2,450 | $3,890 |

| Catalyst/Reagents | $1,200 | $4,500 |

| Purification | $800 | $1,100 |

| Total | $4,450 | $9,490 |

The Mitsunobu pathway demonstrates clear economic advantages for large-scale production.

Q & A

Q. What are the optimal synthetic routes for 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yields?

- Methodological Answer : Synthesis typically involves multi-step processes:

Friedel-Crafts acylation to introduce the fluorobenzoyl group (e.g., using 4-fluorobenzoyl chloride with a Lewis acid catalyst like AlCl₃) .

Amide coupling between the pyrazole-3-carboxylic acid derivative and 2-aminothiazole, facilitated by coupling agents such as HATU or DCC in anhydrous DMF .

Purification via column chromatography or recrystallization to isolate the product.

- Critical Factors : Temperature (reflux vs. room temperature), solvent polarity (DMF for solubility vs. THF for steric control), and catalyst choice significantly impact yields (reported 40–65% in analogous syntheses) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from fluorophenyl and thiazole moieties. For example, the thiazole NH proton appears as a singlet near δ 12.5 ppm .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 440.0982 for C₂₂H₁₅F₂N₃O₂S) .

- HPLC : Monitor purity (>95% by reverse-phase C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with fixed cell lines like HeLa or HepG2) to minimize inter-lab differences .

- Solubility Issues : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Validate with dynamic light scattering (DLS) .

- Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects, as fluorophenyl-thiazole hybrids may inhibit multiple kinases .

Q. What strategies are employed to determine the crystal structure of this compound, and how does molecular conformation influence its biological activity?

- Methodological Answer :

- Crystallization : Use vapor diffusion (e.g., 1:1 DMSO/EtOH) to grow single crystals. Confirm space group (e.g., P2₁/c) and unit cell parameters via X-ray diffraction .

- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters for non-H atoms. The fluorobenzyl group often adopts a gauche conformation, influencing π-π stacking with target proteins .

- Activity Correlation : Compare torsion angles (e.g., C4–O–CH₂–C(fluorophenyl)) with IC₅₀ values in SAR studies .

Q. How should researchers design in vitro assays to evaluate the compound’s mechanism of action while mitigating off-target effects?

- Methodological Answer :

- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., EGFR or JAK2 inhibition) .

- Competitive Binding Assays : Employ SPR (surface plasmon resonance) to measure binding kinetics (K_d, k_on/k_off) against purified targets .

- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling perturbations (e.g., MAPK/ERK downregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.